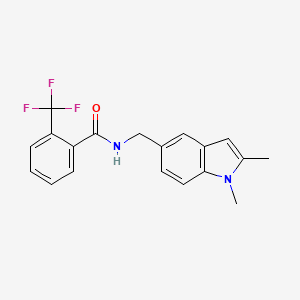

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that can be presumed to have biological activity based on the presence of an indole moiety, which is a common scaffold in many pharmacologically active molecules. The trifluoromethyl group is a common bioisostere for a methyl group and is known to enhance the metabolic stability of compounds. The benzamide moiety is also a common feature in drug molecules and can contribute to the compound's binding affinity to various biological targets.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, similar benzamide derivatives have been synthesized using various methods. For instance, microwave-assisted synthesis has been employed for the facile preparation of benzamide derivatives, which could potentially be adapted for the synthesis of the compound . Additionally, direct acylation reactions have been used for the synthesis of related N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry, as well as by X-ray crystallography . These techniques would likely reveal the presence of characteristic functional groups such as the indole ring, the trifluoromethyl group, and the benzamide moiety in this compound.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions, as seen in the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides . The presence of the indole and trifluoromethyl groups in the compound of interest may also influence its reactivity, potentially leading to unique chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their substituents. For instance, the introduction of fluorine atoms can affect the compound's lipophilicity and electronic properties . The indole moiety in this compound is likely to contribute to the compound's overall aromaticity and may also impact its solubility and stability. The benzamide group typically contributes to the compound's ability to form hydrogen bonds, which can be important for its biological activity .

科学的研究の応用

Herbicidal Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(trifluoromethyl)benzamide derivatives have been explored for their potential in agricultural applications, specifically as herbicides. Viste et al. (1970) discuss a related compound, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, highlighting its herbicidal efficacy on annual and perennial grasses, suggesting potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Organic Synthesis and Chemical Transformations

In the realm of organic chemistry, derivatives of this compound are utilized in various synthetic pathways. For instance, Eggers et al. (2007) described the intramolecular sulfoxide electrophilic sulfenylation in 2- and 3-indoleanilides, highlighting the compound's role in facilitating cyclization to form complex structures such as indolo[3,2-b]-1,5-benzothiazepinones under specific conditions (Eggers, Jog, & Bates, 2007).

Insecticidal Properties

Another area of application is in the development of novel insecticides. Tohnishi et al. (2005) discuss Flubendiamide, a compound with a structure incorporating elements similar to this compound, showcasing its exceptional activity against lepidopterous pests, including resistant strains. This suggests the compound's potential in forming the basis for new insecticidal agents (Tohnishi et al., 2005).

Anticancer Activity

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potentials. For example, Saeed et al. (2015) report on the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, demonstrating potential biological applications by screening against human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating their relevance in medicinal chemistry and potential to bind nucleotide protein targets (Saeed et al., 2015).

特性

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O/c1-12-9-14-10-13(7-8-17(14)24(12)2)11-23-18(25)15-5-3-4-6-16(15)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSZOVFEYZVLLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2502171.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)

![6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2502178.png)

![N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2502181.png)

![3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502182.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2502186.png)

![N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502187.png)

![2-[[2-(3-Methoxyphenyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B2502190.png)

![diethyl 2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2502191.png)